Deltamethrinic acid

Übersicht

Beschreibung

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a key intermediate in the synthesis of deltamethrin, a highly effective insecticide with low toxicity to mammals .

Wirkmechanismus

Target of Action

Deltamethrinic acid is a synthetic compound inspired by the structures present in the flower head of the plant Chrysanthemum cinerariifolium . It is a pyrethroid ester insecticide that plays a key role in controlling malaria vectors . The primary targets of this compound are pests and parasites, particularly those that pose a threat to agriculture and public health .

Mode of Action

This compound interacts with its targets by disrupting their nervous system . It binds to the voltage-gated sodium channels in the nerve cells of the pests, causing a delay in the closure of these channels. This leads to an influx of sodium ions, resulting in nerve cell depolarization and eventual paralysis of the pest .

Biochemical Pathways

It is known that this compound interferes with the normal functioning of the nervous system of pests, leading to their paralysis and death

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal (GI) tract as a saturable process mediated by phase III efflux transporters, which pump this compound out of the intestinal enterocytes into the GI tract lumen . This results in minimal net absorption at low concentrations and increasing absorption at higher concentrations .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system of pests, leading to their paralysis and death . Chronic exposure to this compound has been associated with various adverse health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Mammals and birds can be exposed to this compound through contaminated food, water, or direct contact with the pesticide . Therefore, the use of this compound needs to be regulated and monitored to ensure its safe use and protect the environment and human health .

Biochemische Analyse

Biochemical Properties

Deltamethrinic acid belongs to the pyrethroids family, a class of insecticides used to control a wide range of arthropods. It is a broad-spectrum insecticide, meaning it is effective against a wide range of insect species

Cellular Effects

Deltamethrin, the ester of this compound, is known to be neurotoxic and can disrupt the nervous system . It is generally considered safe to use around humans, but it is still toxic to aquatic life, particularly fish

Molecular Mechanism

Deltamethrin, the ester of this compound, works by opening up presynaptic sodium channels, interfering with the transport between sodium and potassium cations, thereby disrupting the entire nervous system

Temporal Effects in Laboratory Settings

It is known that deltamethrin, the ester of this compound, is highly effective as an insecticide .

Dosage Effects in Animal Models

It is known that deltamethrin, the ester of this compound, is toxic to aquatic life, particularly fish .

Metabolic Pathways

It is known that deltamethrin, the ester of this compound, can be degraded by certain bacterial co-cultures .

Transport and Distribution

It is known that deltamethrin, the ester of this compound, can be introduced into the food chain through bioaccumulation in Pacific oysters .

Subcellular Localization

It is known that deltamethrin, the ester of this compound, can disrupt the nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deltamethrinic acid can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Deltamethrinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce oxides, while substitution reactions can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Deltamethrinic acid has numerous applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: Research on its effects on biological systems, including its role in insecticidal activity.

Medicine: Studies on its potential therapeutic applications and toxicity.

Industry: Used in the production of insecticides and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to deltamethrinic acid include other pyrethroid acids such as permethrinic acid and cypermethrinic acid. These compounds share similar structures and insecticidal properties but differ in their specific chemical configurations and activities .

Uniqueness

This compound is unique due to its high insecticidal activity and low mammalian toxicity. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being safe for use around humans and animals .

Biologische Aktivität

Deltamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health for pest control. Its active metabolite, deltamethrinic acid, exhibits significant biological activity that has been the subject of various studies. This article explores the biological effects of this compound, focusing on its neurotoxic effects, oxidative stress induction, and implications for human health.

This compound primarily acts on the nervous system by modifying sodium channel activity in neurons. This leads to prolonged depolarization and increased neurotransmitter release, particularly affecting the dopaminergic system. Research indicates that exposure to deltamethrin can disrupt dopamine receptor expression and alter locomotor activity in animal models, such as zebrafish. Notably, developmental exposure to deltamethrin has been shown to cause persistent changes in dopaminergic gene expression and neurochemistry, leading to locomotor deficits .

Neurotoxic Effects

A study on zebrafish demonstrated that developmental exposure to low doses of deltamethrin resulted in significant alterations in locomotor behavior. Specifically, larval zebrafish exposed to deltamethrin exhibited increased swim activity associated with decreased expression of dopamine receptors (D1 and D2) and increased levels of homovanillic acid, a dopamine metabolite . This suggests that deltamethrin disrupts normal dopaminergic signaling pathways.

Table 1: Summary of Neurotoxic Effects of this compound

Oxidative Stress Induction

This compound is also known to induce oxidative stress in various biological systems. A study conducted on male rats revealed that short-term oral exposure to deltamethrin significantly increased lipid peroxidation markers while decreasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione S-transferase (GST) . The presence of Vitamin E was found to mitigate some of these adverse effects, indicating a potential protective role against oxidative damage caused by deltamethrin.

Table 2: Biochemical Alterations Induced by this compound

| Parameter | Control Group | Deltamethrin Group | Vitamin E + Deltamethrin Group |

|---|---|---|---|

| TBARS (Lipid Peroxidation) | Baseline | Significantly ↑ | ↓ |

| SOD Activity | Baseline | Significantly ↓ | ↑ |

| AST Activity | Baseline | Significantly ↑ | ↓ |

| Total Lipids | Baseline | Significantly ↑ | ↓ |

Case Studies on Human Exposure

Recent case studies have highlighted the clinical implications of deltamethrin exposure in humans. One case involved a patient who ingested deltamethrin in an attempt at self-harm, presenting with symptoms similar to organophosphate poisoning, including fasciculations and altered mental status . This case underscores the need for awareness regarding the potential toxicity of deltamethrin and its ability to mimic other toxic compounds.

Table 3: Clinical Features Observed in Deltamethrin Poisoning

| Symptom | Description |

|---|---|

| Fasciculations | Muscle twitches observed |

| Respiratory Distress | Tachypnea noted |

| Neurological Symptoms | Myoclonic seizures; altered consciousness |

| Positive Atropine Challenge | Mimics organophosphate poisoning signs |

Eigenschaften

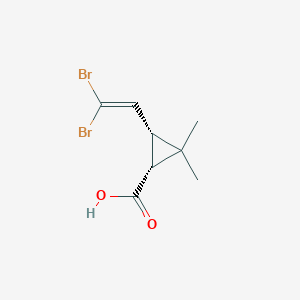

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes deltamethrinic acid a potent insecticide?

A1: this compound, like other pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. [] Specifically, it acts on voltage-gated sodium channels, preventing their closure and leading to hyper-excitation of nerve cells. This ultimately results in paralysis and death of the insect. []

Q2: How does the structure of this compound contribute to its activity?

A2: this compound possesses both geometric and chiral isomerism, resulting in several possible stereoisomers. [] The (1R)-cis isomer exhibits the most potent insecticidal activity. Research has shown that the cis isomers generally demonstrate higher selectivity for the insect sodium channels compared to the trans isomers. [] This highlights the crucial role of stereochemistry in the biological activity of this compound.

Q3: Can you elaborate on the synthesis of this compound and its challenges?

A3: Several synthetic routes have been developed for this compound, many focusing on achieving enantiomeric purity of the active (1R)-cis isomer. One approach utilizes a chemo-enzymatic process starting from a racemic mixture. [] This method employs a lipase enzyme to selectively resolve the desired enantiomer, offering a sustainable alternative to traditional chemical synthesis. Another approach utilizes chiral bicyclic lactams as intermediates in a diastereoselective cyclopropanation reaction, leading to enantiomerically pure this compound. [, , , , ] These studies highlight the ongoing efforts in optimizing this compound synthesis for improved efficiency and stereochemical control.

Q4: How stable is this compound under different environmental conditions?

A4: Research on a closely related compound, cis-permethrin, provides insight into the stability of this compound. Studies have shown that the presence of certain salts, particularly potassium chlorate, can significantly impact the thermal stability of these pyrethroids, leading to decomposition and isomerization at high temperatures. [] This information is crucial for understanding the degradation pathways of this compound and its potential environmental impact.

Q5: What analytical techniques are employed to study this compound?

A5: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used for separating and analyzing different isomers of pyrethroids, including this compound. [] This technique, often coupled with UV detection, allows for the determination of enantiomeric purity and quantification of this compound in various matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.